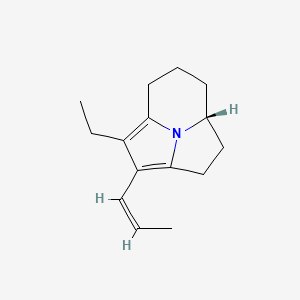

Myrmicarin 215A

Description

Overview of Myrmicarin Alkaloids: Structural Diversity and Natural Origins

Myrmicarin alkaloids are primarily found in the poison gland secretions of ants belonging to the genus Myrmicaria. nih.govwikipedia.org This genus is part of the Myrmicinae subfamily. wikipedia.org These alkaloids exhibit remarkable structural diversity, ranging from relatively simple monomeric structures to complex dimeric and trimeric forms. researchgate.net The complexity of their molecular architectures, coupled with their sensitivity to air, has made their isolation and structural elucidation a significant chemical challenge. nih.gov

The production of these diverse alkaloids is a key feature of the chemical arsenal (B13267) of these ants, likely playing a role in defense, predation, and communication. nih.govannualreviews.org The venom of Myrmicinae ants is known to be used for both generalist predation and specialized hunting of other arthropods. nih.gov

Classification and Subfamilies within the Myrmicarin Alkaloid Class

The Myrmicarin alkaloid family can be broadly categorized based on their molecular weight and structural complexity into monomeric, dimeric, and trimeric subfamilies. researchgate.net

Monomeric Alkaloids : These compounds, such as Myrmicarin 215A, are characterized by a 15-carbon backbone. researchgate.net They form the basic structural units for the larger, more complex members of the family.

Dimeric Alkaloids : With a 30-carbon skeleton, these are thought to arise from the dimerization of monomeric precursors. researchgate.net

Trimeric Alkaloids : These are the most complex, possessing a 45-carbon framework, likely formed from the trimerization of the monomeric units. researchgate.net

This classification highlights a potential biosynthetic relationship where simpler structures serve as building blocks for more elaborate ones. nih.gov

Identification of this compound as a Monomeric Pyrroloindolizidine Constituent

This compound is a prominent member of the monomeric subfamily of Myrmicarin alkaloids. researchgate.net Its core structure is a tricyclic pyrrolo[2,1,5-cd]indolizine ring system. researchgate.netnih.gov Specifically, it has been identified as l-ethyl-3,4,41,5,6,7-hexahydro-2-((1Z)-1-propenyl)-pyrrolo[2,1,5-cd]indolizine. researchgate.netresearchgate.net This compound is a major low-molecular-weight constituent of the poison gland secretions of certain Myrmicaria species. researchgate.netresearchgate.net

Historical Perspective of this compound Research

The study of this compound has progressed significantly from its initial discovery to sophisticated synthetic and mechanistic investigations.

Initial Isolation and Preliminary Structural Considerations

The initial investigations into the chemical constituents of Myrmicaria ant venom were driven by the potent toxicity of their secretions. nih.gov Early work by Francke and coworkers in the 1990s led to the first isolation and structural elucidation of related Myrmicarin alkaloids. nih.gov The isolation of this compound and its isomers proved challenging due to their air and temperature sensitivity. nih.govresearchgate.net Spectroscopic techniques were crucial in determining its tricyclic pyrroloindolizidine structure. nih.gov

Evolution of Research Themes: From Isolation to Synthetic and Mechanistic Studies

Following its isolation and characterization, research on this compound expanded to focus on its total synthesis. The development of enantioselective synthetic routes has been a key objective, allowing for the preparation of optically pure samples of this compound and its isomers. nih.govmit.eduacs.org These synthetic achievements have been critical for confirming the proposed structure and for providing material for further study. nih.gov

More recent research has delved into the mechanistic aspects of Myrmicarin chemistry, particularly the potential for biomimetic dimerization of monomeric units like this compound to form the more complex dimeric and trimeric alkaloids. nih.govnih.gov Studies have shown that under acidic conditions, isomers of Myrmicarin 215 can undergo highly diastereoselective dimerization to form heptacyclic structures. nih.govnih.govmit.edu This has provided insight into the possible biosynthetic pathways of the larger, more complex Myrmicarin alkaloids. nih.gov

Significance of this compound in Natural Products Chemistry and Chemical Biology

This compound holds considerable significance in the fields of natural products chemistry and chemical biology. Its unique and complex structure presents a formidable challenge for synthetic chemists, driving the development of new synthetic methodologies and strategies. mit.edu The successful synthesis of this compound and its congeners is a testament to the power of modern organic synthesis. acs.org

In chemical biology, the study of this compound and related alkaloids provides a window into the intricate chemical ecology of ants. nih.gov These compounds are tools to probe the interactions between organisms and their environment. wiley.com Understanding the biosynthesis and biological function of these alkaloids can shed light on the evolution of chemical defense mechanisms in insects. annualreviews.organnualreviews.org The potential for these compounds to serve as leads for new therapeutic agents or bioinsecticides is also an area of active interest, although this research is still in its early stages. mdpi.com

Challenges Posed by Structural Complexity and Instability in Research

The scientific investigation of this compound is fraught with significant challenges stemming from its inherent molecular properties. nih.gov A primary difficulty lies in its structural complexity; the molecule possesses a rigid tricyclic pyrroloindolizine core, which is a common motif in this alkaloid family. nih.gov This intricate architecture presents a considerable hurdle for total synthesis, a necessary step to obtain pure samples for detailed study. nih.govnih.gov

Furthermore, this compound is notoriously unstable, exhibiting sensitivity to both air and temperature. nih.govnih.govresearchgate.net This instability complicates every stage of research, from isolation from the ant's poison gland to purification and structural characterization. nih.gov Early studies were often hampered by the fact that this compound was isolated and characterized as part of a mixture with its isomer, Myrmicarin 215B, because of the difficulty in separating these closely related and sensitive compounds. nih.gov The tendency for these alkaloids to undergo immediate air oxidation to form other derivatives, such as Myrmicarin 213A, further complicates handling and analysis. nih.gov Researchers have had to develop specialized techniques, such as using resin-bound reagents for in situ NMR analysis, to study the reactivity of these delicate molecules without them decomposing. nih.gov The successful stereospecific synthesis of this compound was a significant breakthrough, as it provided the first geometrically pure samples of the compound, allowing for unambiguous structural confirmation and further study. nih.govnih.gov

| Research Challenge | Description | Source(s) |

| Structural Complexity | Possesses a complex, rigid tricyclic pyrroloindolizine core structure, making chemical synthesis difficult. | nih.gov |

| Instability | Highly sensitive to air and temperature, leading to degradation and polymerization. nih.govnih.govresearchgate.net | nih.govnih.gov |

| Purification Difficulty | Often isolated as a mixture with its isomer (Myrmicarin 215B), making separation challenging. nih.gov | nih.gov |

| Oxidative Sensitivity | Undergoes rapid air oxidation, forming different myrmicarin derivatives and complicating analysis. nih.gov | nih.gov |

Relevance to Ant Chemical Ecology and Defensive Strategies

This compound is a central element in the chemical ecology of Myrmicaria ants, serving as a potent defensive agent. researchgate.net These alkaloids are produced in the poison gland and are deployed via a stinger during encounters with predators or competing insects. annualreviews.orgresearchgate.net The venom of these ants, rich in myrmicarins, functions as a powerful toxin and repellent. annualreviews.orgresearchgate.net The evolution of such complex alkaloidal venoms is a key defensive innovation, particularly within the ant subfamily Myrmicinae. researchgate.net

The chemical defense provided by these alkaloids is crucial for the survival of the colony. myrmecologicalnews.orgresearchgate.net In the highly competitive environments that ants inhabit, defensive secretions often determine the outcome of interspecific conflicts. researchgate.net While the precise function of every myrmicarin alkaloid is not yet fully understood, they are recognized as allomones—substances that benefit the producer by affecting the behavior of another species. researchgate.net The presence of a complex mixture of related alkaloids, including this compound, may create a synergistic toxic effect or a defense that is more difficult for predators to develop resistance against. The study of these compounds highlights the sophisticated and diverse chemical strategies that have evolved in ants to ensure their ecological success. annualreviews.orgmyrmecologicalnews.org

| Feature | Relevance in Ant Chemical Ecology | Source(s) |

| Source | Produced in the poison gland of Myrmicaria ants. | nih.govresearchgate.net |

| Function | Acts as a venom and defensive allomone against predators and competitors. | annualreviews.orgresearchgate.net |

| Ecological Role | A key component of the ant's chemical defense system, crucial for interspecific competition and colony survival. | researchgate.netmyrmecologicalnews.org |

| Chemical Strategy | Part of a complex mixture of alkaloids, potentially creating a synergistic defensive effect. | annualreviews.orgresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21N |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

(7R)-2-ethyl-3-[(Z)-prop-1-enyl]-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene |

InChI |

InChI=1S/C15H21N/c1-3-6-13-12(4-2)14-8-5-7-11-9-10-15(13)16(11)14/h3,6,11H,4-5,7-10H2,1-2H3/b6-3-/t11-/m1/s1 |

InChI Key |

XHXBPJIMQMOKPK-ZTYXWKCZSA-N |

Isomeric SMILES |

CCC1=C2CCC[C@H]3N2C(=C1/C=C\C)CC3 |

Canonical SMILES |

CCC1=C2CCCC3N2C(=C1C=CC)CC3 |

Synonyms |

myrmicarin myrmicarin 215A myrmicarin 215B myrmicarin 217 |

Origin of Product |

United States |

Isolation Methodologies and Source Characterization of Myrmicarin 215a

Advanced Techniques for Myrmicarin 215A Isolation from Natural Sources

The isolation of this compound is a delicate process due to its inherent instability, particularly its sensitivity to air and acidic conditions. nih.govnih.gov Researchers have therefore devised advanced extraction and purification strategies to obtain this compound in its pure form.

Optimization of Extraction Procedures from Ant Poison Gland Secretions

The primary natural source of this compound is the poison gland secretion of ants from the Myrmicaria genus, such as Myrmicaria opaciventris. researchgate.netnih.govmit.edu The extraction process is a critical first step that must be carefully optimized to maximize yield and minimize degradation of the target alkaloid.

Initial steps often involve the careful dissection of the poison glands from the ants. The venom, containing a mixture of alkaloids, is then typically extracted using a suitable organic solvent. Given the sensitivity of this compound, all manipulations are often conducted under an inert atmosphere, such as argon, to prevent air oxidation. nih.gov Exposure to oxygen can lead to the conversion of this compound to its dehydrogenated derivative, Myrmicarin 213A, and eventually to complete decomposition. nih.gov

The choice of solvent and the extraction conditions are paramount. While specific details of proprietary extraction methods are often not fully disclosed in the literature, the general principle involves using a solvent system that efficiently solubilizes the alkaloids while minimizing the co-extraction of interfering substances.

Chromatographic Purification Strategies for Sensitive Alkaloids

Following extraction, the crude extract contains a complex mixture of alkaloids, from which this compound must be isolated. researchgate.netresearchgate.net This is typically achieved through various chromatographic techniques. However, the sensitivity of this compound to acidic conditions, such as exposure to silica (B1680970) gel, presents a significant challenge. nih.govcaltech.edu Brief contact with silica gel can cause partial isomerization of this compound to its more stable isomer, Myrmicarin 215B. nih.govcaltech.edu

To circumvent this issue, specialized chromatographic methods have been developed:

Flash Column Chromatography with Deactivated Silica Gel: One common strategy is to use flash column chromatography with silica gel that has been pre-treated with a base, such as triethylamine, to neutralize acidic sites. mit.edu This prevents the acid-catalyzed isomerization during the separation process.

Chromatography on Neutral Alumina (B75360): Neutral alumina gel has also been used as a stationary phase for the chromatographic separation of Myrmicarin alkaloids, as it provides a less acidic environment compared to standard silica gel. mit.educlockss.org

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, HPLC is a powerful tool. Chiral HPLC has been instrumental in the analysis of enantiomeric purity, particularly in synthetic studies of Myrmicarin alkaloids. caltech.edu

The successful isolation of isomerically pure samples of this compound has been a significant achievement, enabling detailed spectroscopic analysis and confirmation of its structure. nih.gov

Characterization of this compound Presence and Abundance in Ant Secretions

The presence and relative abundance of this compound in ant venom are not uniform and can vary significantly depending on several factors.

Interspecific Variation in this compound Production

This compound is a major component of the low molecular weight fraction of alkaloids in the poison gland secretion of the African ant Myrmicaria opaciventris. researchgate.netresearchgate.netresearchgate.netresearchgate.net However, the alkaloid profile of ant venoms can exhibit a high degree of intraspecific and interspecific variation. researchgate.netresearchgate.netresearchgate.netresearchgate.net While this compound is a dominant alkaloid in M. opaciventris, other species within the Myrmicaria genus may produce different alkaloid profiles. researchgate.netresearchgate.net This variation in chemical composition is thought to play a role in the ecological interactions of these ants.

| Ant Species | This compound Presence | Key Finding |

| Myrmicaria opaciventris | Major constituent | The poison gland secretion is dominated by this compound among the low molecular weight alkaloids. researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Other Myrmicaria species | Variable | The alkaloid patterns show a high degree of intraspecific variation, suggesting the composition can differ between species and even colonies. researchgate.netresearchgate.net |

Localization within Biological Tissues (e.g., Poison Gland)

This compound, along with other related alkaloids, is specifically synthesized and stored in the poison gland of Myrmicaria ants. researchgate.netnih.govmit.edu This gland is a specialized organ responsible for producing the complex chemical cocktail that constitutes the ant's venom. The venom is utilized for various purposes, including predation, defense, and communication.

Spectroscopic studies have been conducted on crude mixtures taken directly from the poison gland, highlighting the concentration of these sensitive alkaloids within this specific tissue. nih.gov The isolation of this compound directly from the poison gland reservoir confirms its biological origin and its role as a key component of the ant's chemical arsenal (B13267). mit.edu

Elucidation of the Myrmicarin 215a Molecular Architecture and Stereochemistry

Spectroscopic Methodologies for Structural Assignment

The foundation of Myrmicarin 215A's structural assignment rests on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods provide complementary information, allowing for a comprehensive mapping of the molecule's atomic connectivity and composition.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in piecing together the complex framework of this compound. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers have been able to confirm the core structure and delineate the relative stereochemistry of its chiral centers.

Two-dimensional NMR techniques, such as Gradient-enhanced Correlation Spectroscopy (gCOSY) and Heteronuclear Single Quantum Coherence (HSQC), have been pivotal in establishing the connectivity and spatial relationships of atoms within the this compound molecule.

gCOSY (Gradient-enhanced Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. By identifying cross-peaks in the gCOSY spectrum, scientists can trace the connections between adjacent protons, effectively mapping out the carbon skeleton of the molecule. For this compound, gCOSY data would have been crucial in establishing the sequence of methylene and methine groups within its intricate ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. This provides an unambiguous assignment of protonated carbons. In the context of this compound, HSQC data is essential for assigning the ¹³C chemical shifts, which in turn provides information about the electronic environment of each carbon atom, offering clues to the nature of the functional groups present.

The following table illustrates the type of data that would be generated from these 2D NMR experiments for a hypothetical fragment of this compound:

| Proton (¹H) Chemical Shift (ppm) | Correlated Carbon (¹³C) Chemical Shift (ppm) | gCOSY Correlations (with other ¹H) |

| 3.15 (H-5a) | 55.2 (C-5a) | 2.80 (H-5b), 4.50 (H-6) |

| 2.80 (H-5b) | 55.2 (C-5a) | 3.15 (H-5a), 4.50 (H-6) |

| 4.50 (H-6) | 72.1 (C-6) | 3.15 (H-5a), 2.80 (H-5b) |

This is a representative table and does not reflect the actual, complete NMR data for this compound.

Mass Spectrometry Techniques in Elemental Composition and Fragment Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular formula, a fundamental piece of the structural puzzle.

Absolute and Relative Stereochemical Determination of this compound

Beyond determining the connectivity of atoms, establishing the precise three-dimensional arrangement, or stereochemistry, of this compound is paramount. This involves defining both the relative and absolute configuration of its stereocenters.

Chiral Analysis Methods and Optical Rotation Studies

The definitive proof of the absolute stereochemistry of this compound has been achieved through its enantioselective total synthesis. This approach involves building the molecule from scratch in a way that controls the stereochemistry at each chiral center. By comparing the properties of the synthesized enantiomers with those of the natural product, the absolute configuration can be unequivocally assigned.

A key property used in this comparison is the specific optical rotation, which is the measure of the rotation of plane-polarized light by a chiral compound. The enantioselective synthesis of both enantiomers of this compound yielded the following specific rotation values:

| Enantiomer | Specific Optical Rotation [α]D²⁰ (c, solvent) |

| (-)-(R)-Myrmicarin 215A | -53.8 (c 0.045, CH₂Cl₂) |

| (+)-(S)-Myrmicarin 215A | +49.8 (c 0.090, CH₂Cl₂) |

By comparing these values to the optical rotation of the naturally occurring this compound, its absolute configuration can be determined.

Correlation with Synthetic Intermediates and Derivatives

A pivotal moment in the structural confirmation of this compound came with its enantioselective total synthesis. This process not only provided access to isomerically pure samples of the alkaloid but also allowed for direct comparison with the natural product, thereby solidifying its structural and stereochemical assignments.

The synthesis of (-)-Myrmicarin 215A was achieved through a convergent approach that hinged on the construction of a key dihydroindolizine intermediate. acs.org This intermediate was prepared on a gram scale, facilitating the synthesis of not only this compound but also its isomers and their respective enantiomers. Key transformations in this synthetic route included a stereospecific palladium-catalyzed N-vinylation of a pyrrole (B145914) with a vinyl triflate, a copper-catalyzed enantioselective conjugate reduction of a β-pyrrolyl enoate, and a regioselective Friedel-Crafts reaction to assemble the core pyrroloindolizine structure. acs.org

The successful synthesis of optically active and isomerically pure (-)-Myrmicarin 215A was instrumental. acs.org Prior to this, this compound and its geometric isomer, Myrmicarin 215B, were often isolated and characterized as a mixture. The availability of a synthetic, isomerically pure sample of this compound allowed for a definitive comparison of its spectroscopic data (¹H and ¹³C NMR) with that of the natural isolate, confirming the previously reported assignments for the mixture. This correlation between the synthetic and natural material provided unequivocal proof of the molecular structure and relative stereochemistry of this compound.

Comparative Structural Analysis with Isomeric and Related Myrmicarin Alkaloids

The structural landscape of Myrmicarin alkaloids is characterized by a diversity of monomeric, dimeric, and trimeric forms. Understanding the subtle yet significant differences between these related compounds is crucial for a comprehensive appreciation of this class of natural products.

Distinguishing this compound from Myrmicarin 215B and Other Analogues

This compound and Myrmicarin 215B are geometric isomers, differing in the configuration of the double bond in the propenyl side chain attached to the pyrroloindolizine core. This compound possesses the (1Z)-1-propenyl configuration. The enantioselective synthesis that produced isomerically pure samples of both (-)-Myrmicarin 215A and (+)-Myrmicarin 215B was a landmark achievement, as it enabled a clear differentiation of their distinct physical and spectroscopic properties for the first time. acs.org

Another closely related analogue is Myrmicarin 217, which shares the same tricyclic core but has a propyl side chain instead of a propenyl group. The synthesis of optically active Myrmicarin 217 further highlights the structural variations within the monomeric Myrmicarin family and provides another point of comparison for structural analysis.

| Compound | Molecular Formula | Key Structural Feature |

| This compound | C₁₅H₂₁N | (1Z)-1-propenyl side chain |

| Myrmicarin 215B | C₁₅H₂₁N | (1E)-1-propenyl side chain |

| Myrmicarin 217 | C₁₅H₂₃N | Propyl side chain |

Structural Relationships to Higher Molecular Weight Myrmicarins (e.g., Myrmicarin 430A)

The monomeric Myrmicarin 215 alkaloids are considered to be the building blocks for the more complex, higher molecular weight members of the family. Myrmicarin 430A, a heptacyclic alkaloid, is structurally composed of two unbranched C₁₅ units, suggesting it is a "dimer" of a Myrmicarin 215-type precursor.

Research has demonstrated that the acid-promoted dimerization of (+)-Myrmicarin 215B can lead to the formation of isomyrmicarin 430A. This transformation underscores a potential biomimetic pathway for the biosynthesis of the more complex Myrmicarin alkaloids. The reactivity of Myrmicarin 215B in this dimerization process highlights its role as a key intermediate in the formation of these intricate heptacyclic structures. While the direct dimerization of this compound to Myrmicarin 430A has not been reported in the same manner, the structural relationship is evident in the shared C₁₅ monomeric units that constitute the larger alkaloid.

| Compound | Molecular Formula | Structural Relationship |

| This compound | C₁₅H₂₁N | Monomeric unit |

| Myrmicarin 430A | C₃₀H₃₈N₂ | Dimeric structure derived from C₁₅ units |

Synthetic Approaches to Myrmicarin 215a and Its Analogues

Total Synthesis Strategies for Myrmicarin 215A

A cornerstone of the synthesis of this compound is the establishment of the correct absolute stereochemistry. The developed pathways are highly enantioselective, ensuring the production of the desired enantiomer in high purity. nih.govacs.org This is critical as different enantiomers of a chiral molecule can exhibit vastly different biological activities. The synthesis provides access to optically active and isomerically pure samples of (4aR)-myrmicarins, including 215A, as well as their respective C4a-epimers. nih.govmit.edu

The enantioselective synthesis of this compound hinges on several key stereoselective transformations. A pivotal step is the copper-catalyzed asymmetric conjugate reduction of a β-pyrrolyl enoate, which effectively sets the absolute stereochemistry at the C4a stereocenter. mit.edu This reaction utilizes a chiral ligand to direct the addition of a hydride, leading to a high enantiomeric excess of the desired product. nih.gov

Furthermore, the final steps to generate the specific Z-alkene geometry of this compound are also highly stereoselective. The synthesis of the acid-sensitive C8-C9 Z-alkene was accomplished through a two-step sequence starting from a tricyclic ketone intermediate. nih.gov This involved an initial dehydration followed by a partial hydrogenation using Lindlar's catalyst, a method known for producing cis (or Z)-alkenes from alkynes. nih.gov These carefully designed stereoselective routes provided the first access to pure samples of this compound. nih.gov

The construction of the central pyrroloindolizine core is a critical phase of the synthesis. nih.gov The strategy involves a regioselective Friedel-Crafts reaction for the crucial cyclization step. nih.govnih.gov The synthesis begins with the coupling of two main fragments, a pyrrole (B145914) derivative and a vinyl triflate, to form a β-pyrrolyl enoate. nih.gov After establishing the stereocenter via asymmetric reduction, the subsequent steps involve the hydrogenation of a C6-C7 alkene and conversion of a tert-butyl ester to a primary iodide. nih.gov This iodide then undergoes a silver tetrafluoroborate (B81430) promoted cyclization, which forms the tricyclic ketone, solidifying the pyrroloindolizine core structure. nih.govmit.edu This ketone is a stable intermediate that can be advanced to this compound. nih.gov

The synthesis of this compound is characterized by its convergent design. nih.govresearchgate.net This approach involves preparing key fragments of the molecule separately and then joining them together at a late stage. This method is often more efficient and flexible than a linear synthesis, where the molecule is built step-by-step from one starting material. The convergent assembly of the β-pyrrolyl enoate intermediate provides all the necessary carbon atoms for the subsequent formation of the tricyclic myrmicarin structure. nih.gov

A key transformation in the convergent synthesis is the stereospecific palladium-catalyzed N-vinylation reaction. mit.edu This reaction couples a pyrrole with a Z-vinyl triflate to form the crucial Z-β-pyrrolyl enoate intermediate. nih.gov This specific coupling is noteworthy as it represented the first instance of a palladium-catalyzed N-vinylation of an azaheterocycle using a vinyl triflate, proceeding with complete retention of the vinyl triflate geometry. nih.gov The reaction is highly efficient, achieving high yields on a multi-gram scale. nih.gov

| Reaction | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| N-Vinylation of Pyrrole 11 with Z-vinyl triflate 10 | Pd₂(dba)₃ / X-Phos | K₃PO₄ | Toluene | 60 °C | 95% | nih.govmit.edu |

To introduce the chirality necessary for the final molecule, a copper-catalyzed enantioselective conjugate reduction is employed. mit.edu This reaction reduces the carbon-carbon double bond of the β-pyrrolyl enoate intermediate, establishing the C4a stereocenter with high enantioselectivity. nih.govmit.edu The process uses a copper catalyst with a chiral BINAP ligand and a siloxane as the stoichiometric reductant. nih.gov This method is highly effective for the asymmetric reduction of β-azaheterocyclic enoates. nih.gov

| Reaction | Catalyst | Ligand | Reductant | Solvent | Temperature | Yield & Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction of Enoate 9 | 15% Cu(OAc)₂·H₂O | (S)-BINAP | PMHS | THF, tBuOH | 23 °C | 89% yield, 85% ee | mit.edu |

Convergent Synthetic Methodologies

Regioselective Friedel-Crafts Reactions

A pivotal step in the enantioselective total synthesis of this compound is the construction of the key dihydroindolizine intermediate. mit.eduacs.orgnih.gov This is achieved through a highly regioselective intramolecular Friedel-Crafts reaction. mit.edursc.orgnih.gov The strategy, developed by Movassaghi and coworkers, involves the Brønsted acid-catalyzed cyclization of a β-pyrrolyl ester precursor. nih.govacs.org

The reaction proceeds by activating a dimethoxyacetal functional group within the substrate using a Brønsted acid. nih.gov This activation facilitates an electrophilic attack on the electron-rich pyrrole ring. The C8 carbonyl group on the precursor directs the cyclization to occur with high regioselectivity at the C7a position of the pyrrole nucleus, yielding the desired bicyclic vinyl pyrrole. mit.edu Optimized conditions for this transformation involve using a mixture of acetone, acetic acid, and water, which drives the reaction to quantitative conversion, forming the C7a-cyclization product with greater than 10:1 selectivity over other potential isomers. nih.govmit.edu This convergent approach, which also incorporates a stereospecific palladium-catalyzed N-vinylation and a copper-catalyzed asymmetric conjugate reduction, provides efficient, gram-scale access to the crucial optically active dihydroindolizine intermediate. mit.edunih.govresearchgate.net

| Reaction | Reagents and Conditions | Product | Selectivity | Reference |

| Intramolecular Friedel-Crafts Cyclization | Acetone, Acetic Acid, H₂O (2:1:1), 40 °C | Dihydroindolizine intermediate | >10:1 (C7a-cyclization) | mit.edu, nih.gov |

Dehydration and Partial Hydrogenation Sequences

The specific geometry of the C8-C9 double bond is a defining feature of this compound, which possesses a (Z)-alkene. Its synthesis from the common tricyclic ketone precursor is accomplished through a precise two-step sequence involving dehydration and partial hydrogenation. nih.govnih.gov

The first step is the dehydration of the C8-ketone. This is achieved using 2-chloro-3-ethylbenzoxazolium tetrafluoroborate, which converts the ketone into a C8-C9 alkyne intermediate. nih.govresearchgate.net This alkyne has been found to be a particularly sensitive and unstable compound, requiring immediate isolation and purification at low conversion rates (12-19%) to achieve good yields based on the recovered starting material (75-80%). nih.gov

In the second step, the sensitive alkyne is subjected to a partial reduction using Lindlar catalyst under a dihydrogen atmosphere. nih.govnih.gov This poisoned catalyst facilitates the stereoselective syn-addition of hydrogen across the triple bond, yielding exclusively the (Z)-alkene of this compound. nih.gov This sequence provides a reliable method for accessing the geometrically pure isomer. nih.gov

| Step | Reaction | Reagents | Key Feature | Reference |

| 1 | Dehydration | 2-chloro-3-ethylbenzoxazolium tetrafluoroborate | Forms a highly sensitive C8-C9 alkyne intermediate. | nih.gov, researchgate.net |

| 2 | Partial Hydrogenation | Lindlar catalyst, H₂ | Stereoselectively forms the target (Z)-alkene. | nih.gov, nih.gov |

Formal Synthesis and Route Optimization for this compound Precursors

Expedient Access to Key Dihydroindolizine and Tricyclic Intermediates

This dihydroindolizine is then elaborated into the core tricyclic ketone intermediate. nih.gov This process involves:

Hydrogenation: The C6-C7 alkene of the dihydroindolizine is hydrogenated to give the corresponding tetrahydroindolizine. nih.govnih.gov

Functional Group Conversion: The tert-butyl ester at the C3 position is selectively reduced to a primary alcohol, which is then converted into a primary iodide. acs.orgnih.gov

Intramolecular Cyclization: Under strictly anhydrous conditions, the primary iodide is treated with silver tetrafluoroborate. This promotes an intramolecular C2-alkylation of the pyrrole nucleus, furnishing the target tricyclic ketone in high yield (75-80%). acs.orgnih.gov This air-stable solid serves as a common precursor for various tricyclic myrmicarins, including this compound. mit.edulookchem.com

Challenges in Handling Acid- and Air-Sensitive Intermediates

A significant challenge in the synthesis and handling of this compound and its precursors is their pronounced sensitivity to both acid and air. mit.edunih.govnih.gov Intermediates that lack the stabilizing C8-ketone group, as well as the final myrmicarin products, are particularly susceptible to degradation. nih.gov

Air Sensitivity: Exposure to oxygen leads to significant air oxidation. nih.gov For instance, benzene-d₆ solutions of this compound readily convert to the corresponding C6-C7 didehydro derivative, Myrmicarin 213A, upon exposure to oxygen. nih.gov Prolonged exposure results in the complete decomposition of the compounds. nih.gov Consequently, all manipulations of these tricyclic derivatives must be performed under a strictly inert atmosphere, such as argon. nih.gov

Acid Sensitivity: The alkaloids are also highly sensitive to acid. Brief exposure of this compound to silica (B1680970) gel, which has an acidic surface, is sufficient to cause partial isomerization to its (E)-isomer, Myrmicarin 215B. nih.gov Acid-catalyzed dehydration of alcohol intermediates in the synthesis also requires careful control to achieve the desired stereochemical outcome. nih.gov This inherent reactivity necessitates careful handling, purification using pre-treated supports (e.g., triethylamine-pretreated silica gel), and controlled reaction conditions to prevent decomposition and isomerization. mit.edunih.gov

Synthesis of this compound Derivatives and Stereoisomers

Preparation of Isomerically Pure this compound Samples

The development of stereoselective routes has enabled the first preparation of isomerically pure samples of this compound. mit.edunih.gov The key to accessing the geometrically pure (Z)-alkene lies in the specific synthetic sequence starting from the common tricyclic ketone precursor. nih.gov

The enantioselective synthesis provides access to both enantiomers of the tricyclic ketone. acs.orgnih.gov For example, starting with the (R)-ketone, the two-step dehydration and partial hydrogenation sequence yields (−)-(R)-Myrmicarin 215A. nih.gov Conversely, using the (S)-ketone as the starting material provides (+)-(S)-Myrmicarin 215A. nih.gov This strategy ensures that the (Z)-isomer is formed exclusively, without contamination from the corresponding (E)-isomer, Myrmicarin 215B, which is prepared via a different route involving reduction of the ketone to an alcohol followed by acid-catalyzed dehydration. nih.govnih.gov The successful synthesis of these optically active and isomerically pure samples has been confirmed by their specific rotation values. nih.gov

| Compound | Starting Material | Specific Rotation [α]²⁰D | Reference |

| (−)-(R)-Myrmicarin 215A | (R)-Tricyclic Ketone | -53.8 (c 0.045, CH₂Cl₂) | nih.gov |

| (+)-(S)-Myrmicarin 215A | (S)-Tricyclic Ketone | +49.8 (c 0.090, CH₂Cl₂) | nih.gov |

Exploration of C4a Epimers and Other Stereochemical Variants

The stereochemistry of the Myrmicarin alkaloids is a critical aspect of their chemical identity and biological activity. Research into the synthesis of this compound has also led to the intentional synthesis and characterization of its stereochemical variants, most notably its C4a epimer. This exploration allows for a deeper understanding of the structural nuances that define this class of compounds and provides access to a broader range of molecules for further study.

An enantioselective total synthesis approach has been successfully employed to produce not only the naturally occurring (4aR)-Myrmicarin 215A but also its corresponding C4a epimer. researchgate.netresearchgate.netnih.govnih.gov This strategy provides optically active and isomerically pure samples of these compounds, which is essential for detailed stereochemical analysis and the investigation of their properties. researchgate.netresearchgate.netnih.govnih.gov

The synthesis of these stereoisomers often diverges from a common intermediate. For instance, a key tricyclic ketone can be used to produce various Myrmicarin alkaloids and their analogs. The stereochemical outcome at the C4a position is established earlier in the synthetic sequence, for example, through a copper-catalyzed enantioselective conjugate reduction, which sets the absolute stereochemistry of a key dihydroindolizine intermediate. researchgate.netresearchgate.netnih.govnih.gov

The synthesis of the C8-C9 Z-alkene characteristic of this compound is a delicate process due to its acid sensitivity. A common method involves the dehydration of a precursor ketone, followed by a partial hydrogenation using Lindlar catalyst to stereoselectively form the Z-double bond. This stereoselective route has provided the first samples of geometrically pure this compound.

In addition to the C4a epimer of this compound, the synthesis of other related stereoisomers has also been reported. For example, the reduction of an intermediate tricyclic ketone with lithium aluminum hydride can yield C8-epimeric alcohols. These alcohols can then be used in subsequent steps to generate other Myrmicarin analogs.

The following table summarizes the key stereochemical variants of this compound that have been synthesized and the key synthetic steps involved in their preparation.

| Compound | Key Synthetic Transformation | Precursor | Reagents | Outcome |

| This compound | Dehydration and partial hydrogenation | Tricyclic Ketone | 1. 2-chloro-3-ethylbenzoxazolium tetrafluoroborate 2. Lindlar catalyst, H₂ | Stereoselective formation of the C8-C9 Z-alkene. |

| (4aS)-Myrmicarin 215A (C4a epimer) | Enantioselective synthesis | Dihydroindolizine intermediate | Not specified in abstracts | Synthesis of the optically active C4a epimer. researchgate.netresearchgate.netnih.govnih.gov |

| Myrmicarin 215B | Acid-catalyzed dehydration | C8-epimeric alcohols | Acetic acid or acidic workup (pH 2) | Exclusive formation of the C8-C9 E-alkene. |

| Myrmicarin 217 | Exhaustive reduction | Tricyclic Ketone | Lithium aluminum hydride (high temperature) | Complete reduction of the C3-carbonyl. |

| C8-epimeric alcohols | Reduction | Tricyclic Ketone | Lithium aluminum hydride (0 °C) | Formation of a ~1:1 mixture of C8-epimers. |

This systematic exploration and synthesis of stereochemical variants are crucial for building a comprehensive library of Myrmicarin-related compounds and for probing the structure-activity relationships within this fascinating family of alkaloids.

Biosynthetic Hypotheses and Pathways of Myrmicarin 215a

Proposed Biomimetic Biosynthesis of Myrmicarin 215A

Biomimetic synthesis, which mimics hypothetical biosynthetic pathways, has been a valuable tool in probing the formation of complex natural products like this compound. These studies not only provide a chemical basis for the proposed transformations but also offer insights into the plausible biological mechanisms at play.

Hypothetical Origins from Amino Acid Precursors

The biosynthesis of alkaloids is fundamentally rooted in amino acid metabolism. egpat.comyoutube.comresearchgate.net Different classes of alkaloids arise from specific amino acid precursors; for instance, pyrrolizidine (B1209537) and indolizidine alkaloids often derive from ornithine, lysine (B10760008), proline, or glutamic acid. researchgate.netrsc.orgnih.gov In the case of the Myrmicarin family, a significant breakthrough in understanding their origins comes from the successful synthesis of (R)-myrmicarin 217 and a mixture of (R)-myrmicarin 215 isomers starting from D-glutamic acid. nih.gov This suggests that glutamic acid is a plausible precursor for the pyrroloindolizidine core of this compound. The proposed pathway would likely involve the transformation of glutamic acid into a suitable heterocyclic intermediate, which then undergoes further cyclizations and modifications to form the characteristic tricyclic structure of the myrmicarins.

| Alkaloid Class | Common Amino Acid Precursors |

| Pyrrolizidine Alkaloids | Ornithine, Arginine, Proline |

| Indolizidine Alkaloids | Lysine, Proline |

| Loline (B1675033) Alkaloids | L-proline, L-homoserine nih.gov |

| Myrmicarin Alkaloids | D-glutamic acid (hypothesized) nih.gov |

Role of Unsaturated Derivatives in Proposed Biosynthetic Cascades

A recurring theme in the proposed biosynthesis of this compound is the crucial role of unsaturated intermediates. It is hypothesized that this compound and its geometric isomer, Myrmicarin 215B, could arise from the cyclization of a doubly unsaturated analog of another Myrmicarin alkaloid, M237. The presence of trace amounts of alkaloids with a mass of 233 in the poison gland secretions of Myrmicaria ants lends support to the existence of such an unsaturated intermediate.

Further evidence for the importance of unsaturation comes from studies on the interconversion of myrmicarins. For example, the conversion of an unsaturated derivative of Myrmicarin 237A into Myrmicarin 217 points to a potential biosynthetic link involving unsaturated precursors. nih.gov Biomimetic studies have also explored the dimerization of the tricyclic myrmicarins to form more complex members of the family, a process that is thought to proceed through unsaturated intermediates. nih.govresearchgate.net

Enzymatic Mechanisms in this compound Biogenesis

While the specific enzymes responsible for the biosynthesis of this compound have not yet been identified, speculation on the types of enzymatic transformations involved can be drawn from chemical synthesis and studies of analogous alkaloid pathways.

Speculative Enzymatic Transformations in Pyrroloindolizidine Formation

The formation of the pyrroloindolizidine core of this compound likely involves a series of enzyme-catalyzed reactions. Drawing parallels from chemical syntheses, a key step could be a regioselective Friedel-Crafts-type cyclization to form the bicyclic vinyl pyrrole (B145914) intermediate. nih.gov Subsequent intramolecular cyclization would then establish the tricyclic framework.

The enzymatic machinery for these transformations would likely include:

Cyclases: To catalyze the formation of the ring structures.

Dehydrogenases: To introduce the unsaturation that is critical for the proposed biosynthetic cascades.

Reductases: To stereoselectively reduce specific bonds.

Insights from Analogous Alkaloid Biosynthetic Studies

The study of other pyrrolizidine and indolizidine alkaloid biosynthetic pathways provides a valuable framework for understanding this compound formation. For instance, the biosynthesis of loline alkaloids involves the condensation of L-proline and L-homoserine. nih.gov The biosynthesis of the indolizidine alkaloid swainsonine (B1682842) is particularly illustrative, employing a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme to construct the backbone, followed by tailoring enzymes such as dioxygenases for hydroxylation and an imine reductase for stereospecific reduction. biorxiv.org It is plausible that the biosynthesis of this compound utilizes a similar enzymatic logic, with a core set of enzymes to build the fundamental structure and a suite of tailoring enzymes to generate the diversity seen within the Myrmicarin family. The biosynthesis of many lysine-derived alkaloids is initiated by a lysine decarboxylase and a copper amine oxidase, which could also be involved in the initial steps of Myrmicarin biosynthesis if lysine is a precursor. nih.gov

Interrelationships in Myrmicarin Family Biosynthesis

The members of the Myrmicarin family are not thought to be synthesized in isolation but rather as part of an interconnected biosynthetic network. A central hypothesis is that the more complex, higher molecular weight myrmicarins are formed through the dimerization or trimerization of simpler tricyclic members.

A significant finding supporting this is the efficient and highly diastereoselective Brønsted acid-induced dimerization of Myrmicarin 215B to generate the heptacyclic structure, isomyrmicarin 430A. nih.govresearchgate.netrsc.org This reaction is considered to be a potential biomimetic model for the biosynthesis of the more complex Myrmicarin 430A. The proposed mechanism involves an ionic dimerization process.

Proposed Pathways Leading from Monomeric Myrmicarins (e.g., 215A) to Oligomeric Forms

The leading hypothesis for the formation of complex, high-molecular-weight Myrmicarin alkaloids posits that they arise from the oligomerization of simpler, monomeric precursors such as the tricyclic Myrmicarins. researchgate.net This proposal is supported by the observation that the complex structures contain recognizable substructures of their simpler counterparts.

One of the key proposals, put forth by Schröder and Francke, suggests that a doubly unsaturated derivative of Myrmicarin 237 could serve as a common biogenetic precursor to these alkaloids. researchgate.net They postulate that this compound and its isomer Myrmicarin 215B could be formed through the cyclization of a doubly unsaturated analogue of Myrmicarin 237. researchgate.net The presence of trace amounts of alkaloids with a mass of 233 in the poison gland secretions is cited as potential evidence for this intermediate. researchgate.net

Further research has explored this biosynthetic hypothesis through a biomimetic approach, focusing on the dimerization of tricyclic Myrmicarins. researchgate.netrsc.org Studies have demonstrated that Myrmicarin 215B can undergo an efficient and highly diastereoselective dimerization when induced by a Brønsted acid. rsc.organnualreviews.orgresearcher.life This process leads to the formation of a new heptacyclic structure, termed isomyrmicarin 430A. rsc.org The proposed mechanism for this dimerization involves the protonation of Myrmicarin 215B, which leads to the formation of a highly reactive azafulvenium ion. annualreviews.org This reactive intermediate is then thought to undergo a stepwise carbon-carbon bond formation to yield the dimeric structure. annualreviews.org

This acid-catalyzed dimerization provides a plausible model for the biosynthesis of the more complex Myrmicarin alkaloids, suggesting that simpler monomers like this compound and 215B are key building blocks in the generation of the diverse array of oligomeric forms. researchgate.netnih.gov

Table 1: Proposed Biosynthetic Steps from Monomeric to Oligomeric Myrmicarins

| Step | Description | Proposed Precursor(s) | Proposed Product(s) | Key Evidence/Hypothesis |

| 1 | Formation of Monomeric Tricyclic Myrmicarins | Doubly unsaturated analogue of Myrmicarin 237 | This compound, Myrmicarin 215B | Postulated by Schröder and Francke; supported by trace mass spectrometry evidence. researchgate.net |

| 2 | Dimerization of Monomeric Units | Myrmicarin 215B | Isomyrmicarin 430A (a dimeric Myrmicarin) | Demonstrated through biomimetic synthesis via Brønsted acid-induced dimerization. rsc.organnualreviews.org |

| 3 | Further Oligomerization | Tricyclic Myrmicarins (e.g., 215A, 215B) | Complex, higher-molecular-weight Myrmicarins | Hypothesized to occur through similar dimerization or trimerization mechanisms. researchgate.net |

Comparison with Biosynthetic Routes of Other Ant Alkaloids

The proposed biosynthetic pathway for Myrmicarin alkaloids, characterized by the oligomerization of complex heterocyclic monomers, stands in contrast to the biosynthetic routes identified or proposed for several other classes of ant alkaloids. Many ant alkaloids, particularly those found in the venom of fire ants (Solenopsis species), are thought to be derived from fatty acid metabolism.

For instance, the piperidine (B6355638) alkaloids, such as the solenopsins, are hypothesized to be synthesized through the linear concatenation of acetate (B1210297) units, similar to the biosynthesis of other polyketide-derived natural products. researchgate.net This pathway involves the formation of a carbon skeleton from acetate, which is then cyclized and further modified to produce the final alkaloid structure. researchgate.net Δ1,2- and Δ1,6-piperideines are proposed as key intermediates in the biosynthesis of these piperidine alkaloids. researchgate.netmdpi.com

Similarly, other ant alkaloids like the indolizidines (e.g., monomorine I from Monomorium pharaonis) and pyrrolizidines are also believed to have biosynthetic origins that differ from the Myrmicarins. rsc.org While detailed biosynthetic studies for all ant alkaloids are not available, the existing evidence points towards diverse origins, including pathways derived from amino acids or polyketides. rsc.org Some ant species are also known to sequester alkaloids from their diet, adding another layer of complexity to the origin of these compounds. nih.gov

The biosynthesis of Myrmicarins through the assembly of pre-formed complex monomeric units represents a more intricate and arguably more specialized pathway compared to the more common acetate-derived routes seen in other ant genera.

Table 2: Comparison of Proposed Biosynthetic Pathways of Ant Alkaloids

| Alkaloid Class | Example Compound(s) | Ant Genus | Proposed Biosynthetic Pathway | Key Precursors |

| Myrmicarins | This compound | Myrmicaria | Oligomerization of monomeric units | Tricyclic Myrmicarin monomers researchgate.net |

| Piperidines | Solenopsins | Solenopsis | Polyketide pathway (fatty acid-like) | Acetate units researchgate.net |

| Indolizidines | Monomorine I | Monomorium | Not fully elucidated, likely distinct from Myrmicarins | Amino acids or other primary metabolites |

| Pyrrolizidines | Various | Solenopsis | Not fully elucidated | Likely derived from amino acids |

Reactivity Profile and Mechanistic Investigations of Myrmicarin 215a

Acid-Promoted Dimerization of Myrmicarin 215A and Related Monomers

The dimerization of Myrmicarin monomers is a key transformation, typically initiated by a Brønsted acid. While this compound is a primary isomer isolated from natural sources, studies have shown that under acidic dimerization conditions, it yields a product identical to that formed from Myrmicarin 215B. nih.gov This suggests that the reaction may proceed through the isomerization of this compound to the more reactive Myrmicarin 215B isomer, which then undergoes dimerization.

Formation of Heptacyclic Structures (e.g., Isomyrmicarin 430A)

The acid-promoted dimerization of Myrmicarin 215B, and by extension this compound, leads to the formation of a complex heptacyclic (seven-ring) structure. nih.govrsc.org This reaction represents a significant increase in molecular complexity from the tricyclic monomer. Treatment of Myrmicarin 215B with a Brønsted acid like trifluoroacetic acid (TFA) results in its complete conversion to a single dimeric product, initially as a heptacyclic iminium ion. acs.org Subsequent deprotonation of this intermediate yields the neutral, air-sensitive heptacyclic diene known as Isomyrmicarin 430A. nih.govacs.org This product is an isomer of the naturally occurring Myrmicarin 430A, differing in its connectivity and stereochemistry at one center. acs.org The successful and efficient formation of this heptacyclic framework provides strong support for the hypothesis that complex Myrmicarin alkaloids could be biosynthesized through the dimerization of simpler tricyclic precursors. nih.gov

Diastereoselectivity and Regioselectivity in Dimerization Reactions

The acid-promoted dimerization is characterized by a high degree of stereocontrol. The reaction is described as a highly efficient and diastereoselective process, yielding a single diastereomer of the heptacyclic product. nih.govrsc.orgnih.gov This stereoselectivity is proposed to arise from a "convex face to convex face approach" of the two monomer units during the key bond-forming step, which minimizes steric hindrance and leads to the observed product stereochemistry. nih.gov

The reaction is also highly regioselective. The final structure of Isomyrmicarin 430A is the result of a specific sequence of bond formations. Mechanistic proposals suggest an initial intermolecular carbon-carbon bond formation is followed by an intramolecular cyclization to complete the heptacyclic core. nih.govacs.org The resulting product, Isomyrmicarin 430A, is regioisomeric to the natural alkaloid Myrmicarin 430A, validating the general dimerization strategy while also highlighting the subtle factors that control the precise connectivity in these complex reactions. acs.org

Mechanistic Studies of this compound Dimerization

Detailed mechanistic studies have been crucial in understanding the dimerization process. These investigations have ruled out concerted pathways in favor of a stepwise, ionic mechanism that proceeds through highly reactive intermediates.

Role of Azafulvenium Ion Intermediates

Central to the ionic mechanism is the formation of a highly electrophilic azafulvenium ion intermediate. nih.govacs.org The process begins with the protonation of the Myrmicarin 215B monomer at its C9 position by a Brønsted acid. nih.govacs.org This protonation event generates a transient, highly reactive tricyclic azafulvenium ion. nih.govacs.org This cation is a powerful electrophile.

This electrophilic azafulvenium ion is then trapped by the nucleophilic vinyl group of a second, neutral molecule of Myrmicarin 215B. acs.org This intermolecular reaction forms a new carbon-carbon bond and generates a larger, hexacyclic azafulvenium ion intermediate. nih.govnih.gov A final intramolecular cyclization step then occurs to furnish the stable heptacyclic skeleton of Isomyrmicarin 430A. nih.gov The intermediacy of these azafulvenium ions is the cornerstone of the proposed dimerization mechanism. nih.gov

Influence of pH and Concentration on Reaction Kinetics and Product Distribution

The kinetics and outcome of the dimerization are sensitive to the reaction conditions, particularly pH (acid concentration) and the concentration of the Myrmicarin monomer.

A delicate balance of acidity is required for the reaction to proceed efficiently. While a Brønsted acid is necessary to generate the catalytic azafulvenium ion, an excessive concentration of acid is detrimental. In the presence of a large excess of acid (e.g., >100 equivalents of TFA), the reaction is significantly inhibited. nih.gov This is because the high acid concentration leads to the protonation of nearly all Myrmicarin molecules, including the nucleophilic partner. nih.gov With an insufficient concentration of the neutral monomer available to act as a nucleophile, the dimerization stalls. nih.gov Conversely, the reaction proceeds smoothly at low concentrations (e.g., 0.005 M) when stoichiometric amounts of acid are used. nih.gov Trace amounts of acid, such as that generated photochemically from a dichloromethane (B109758) solvent, can also be sufficient to promote the dimerization. nih.gov

The initial product of the dimerization, Isomyrmicarin 430A, is considered the kinetic product. Under prolonged exposure to acidic conditions, this can isomerize to a different heptacyclic structure, Isomyrmicarin 430B, which is the thermodynamic product. nih.govmit.edu This isomerization occurs via a reversible fragmentation back to tricyclic azafulvenium ions, demonstrating the dynamic nature of the system. nih.govmit.edu

The table below summarizes findings from studies on the dimerization of Myrmicarin 215B under various conditions, illustrating the impact of solvent and acid on the reaction.

| Entry | Acid (Equivalents) | Solvent | Concentration (M) | Time (h) | Product / Conversion |

|---|---|---|---|---|---|

| 1 | TFA (1.1) | Benzene-d6 (B120219) | 0.050 | 0.5 | Quantitative conversion to Isomyrmicarin 430A precursor |

| 2 | TFA (>100) | Benzene-d6 | 0.003 | >24 | <5% dimeric product; mostly protonated monomer |

| 3 | Acetic Acid | Benzene | Not Specified | Gradual | Formation of M215B from precursor |

| 4 | Photogenerated DCl | CD2Cl2 | Not Specified | >1 | Formation of Isomyrmicarin 430A, followed by isomerization to Isomyrmicarin 430B |

Oxidation and Decomposition Pathways of this compound

This compound, a tricyclic alkaloid, demonstrates significant chemical instability, particularly its sensitivity to both air oxidation and acid-catalyzed decomposition. nih.govnih.gov This reactivity is a notable characteristic of the myrmicarin family, especially for intermediates that lack a C8-ketone. nih.gov The inherent sensitivity of these compounds necessitates careful handling during isolation and synthesis, with all manipulations often conducted under an inert argon atmosphere to prevent degradation. nih.gov Prolonged exposure to oxygen has been observed to lead to the complete decomposition of the tricyclic myrmicarin structures. nih.gov

The C8-C9 Z-alkene configuration in this compound is particularly sensitive to acid. nih.gov This susceptibility is so pronounced that even brief exposure to silica (B1680970) gel during thin-layer chromatography is sufficient to induce partial conversion to its isomer, Myrmicarin 215B. nih.gov This highlights the compound's delicate nature and the challenges associated with its purification and characterization. nih.gov

The primary degradation pathway for this compound upon exposure to air is oxidation. nih.gov This process leads to the formation of the corresponding C6-C7 didehydro derivative. nih.gov Specifically, benzene-d6 solutions of this compound have been observed to convert directly to Myrmicarin 213A when exposed to oxygen. nih.gov This suggests a direct oxidation mechanism affecting the pyrroloindolizine core. While this initial oxidation product has been identified, further prolonged exposure to oxygen results in the complete decomposition of both the original tricyclic myrmicarins and their dehydrogenated derivatives. nih.gov

Table 1: Air Oxidation Products of Myrmicarin Alkaloids

| Precursor Compound | Oxidation Product | Conditions |

|---|---|---|

| This compound | Myrmicarin 213A | Exposure to oxygen nih.gov |

| Myrmicarin 215B | Myrmicarin 213B | Exposure to oxygen nih.gov |

Isomerization Phenomena Involving this compound

The C8-C9 alkene bond in this compound is a key site of reactivity, exhibiting a propensity for isomerization. This compound is characterized by a Z-configuration of this double bond, which is notably sensitive to acidic conditions. nih.gov Research has shown that even a mild acidic environment, such as that provided by silica gel, can catalyze the partial isomerization of this compound into Myrmicarin 215B, which possesses the more stable E-alkene configuration. nih.gov This facile isomerization underscores the thermodynamic instability of the Z-isomer relative to the E-isomer.

The dynamic relationship between this compound and Myrmicarin 215B is primarily governed by the isomerization of the C8-C9 double bond. While this compound readily converts to Myrmicarin 215B in the presence of acid, the reverse reaction has also been noted under specific conditions, such as the irradiation of Myrmicarin 215B in non-chlorinated solvents. nih.gov

In studies involving acid-promoted dimerization, when this compound was treated with trifluoroacetic acid (TFA), a trace amount of Myrmicarin 215B was detected almost immediately. nih.gov However, the monomer that persisted throughout the reaction was exclusively this compound. nih.gov This observation led researchers to conclude that the rate of C8-C9 alkene isomerization from this compound to 215B is slower than the subsequent acid-promoted dimerization of the newly formed Myrmicarin 215B. nih.gov Despite the ease of conversion to the E-isomer, this compound (Z-isomer) is the major isomer isolated from the poison gland secretions of the ant Myrmicaria opaciventris. nih.gov

Table 2: Isomerization Behavior of this compound

| Condition | Observation | Inferred Mechanism/Rate |

|---|---|---|

| Brief exposure to silica gel | Partial conversion of this compound to Myrmicarin 215B. nih.gov | Acid-catalyzed isomerization of the C8-C9 Z-alkene. nih.gov |

Structure Activity Relationship Sar Studies of Myrmicarin 215a and Its Derivatives

Systematic Modification of Myrmicarin 215A Structure

The systematic alteration of the this compound framework has been instrumental in understanding the chemical principles governing its behavior. This has primarily been achieved through the targeted synthesis of analogues with different stereochemical configurations and functional groups.

The total synthesis of Myrmicarin alkaloids has enabled access to not only the natural products themselves but also to a variety of their stereoisomers and functionalized derivatives. Researchers have successfully developed enantioselective syntheses to produce optically active and isomerically pure samples of (4aR)-myrmicarins 215A, 215B, and 217, as well as their respective C4a epimers. mit.edumit.edu

A key strategy in these syntheses involves a convergent approach, featuring key transformations such as a stereospecific palladium-catalyzed N-vinylation of a pyrrole (B145914) with a vinyl triflate, a copper-catalyzed enantioselective conjugate reduction of a β-pyrrolyl enoate, and a regioselective Friedel-Crafts reaction. mit.edumit.edu This has allowed for the creation of a library of Myrmicarin analogues, which have been crucial for studying the impact of stereochemistry on their chemical properties. For instance, the synthesis of both enantiomers of the tricyclic Myrmicarin alkaloids has been achieved, providing access to previously unobtainable stereochemical arrangements. researchgate.net

Furthermore, the synthesis of derivatives with modified functional groups has been explored. For example, the reduction of the C8 carbonyl group in a common precursor leads to Myrmicarin 217, while different reaction conditions can yield the C8-C9 Z-alkene of this compound or the C8-C9 E-alkene of Myrmicarin 215B. nih.gov These synthetic achievements have been fundamental in dissecting the role of specific structural features in the reactivity of these alkaloids.

A significant finding from SAR studies is the profound impact of the C8-C9 double bond stereochemistry on the dimerization propensity of Myrmicarin 215 isomers. It has been observed that Myrmicarin 215B, which possesses an E-configured double bond, undergoes an efficient and highly diastereoselective Brønsted acid-induced dimerization to form a heptacyclic structure known as isomyrmicarin 430A. nih.govrsc.org This reaction is believed to proceed through a non-concerted ionic process. nih.govrsc.org

In contrast, this compound, with its Z-configured double bond, does not readily dimerize under the same conditions. This highlights a critical structural requirement for the dimerization process. The ability of pyrroloindolizine derivatives to act as precursors to azafulvenium ions upon treatment with Brønsted or Lewis acids is a key factor in their dimerization. mit.edu The geometry of the double bond in Myrmicarin 215B appears to be more conducive to the formation of the necessary intermediates for this complex transformation.

The dimerization of Myrmicarin 215B is also reversible, leading to the formation of another heptacyclic product, isomyrmicarin 430B, which has a C1,C2-trans, C2,C3-trans substituted cyclopentane (B165970) ring. mit.edu Mechanistic studies suggest that isomyrmicarin 430B is formed through the isomerization of isomyrmicarin 430A via fragmentation back to the tricyclic azafulvenium ions. mit.edu This dynamic and reversible dimerization process underscores the intricate relationship between the structure of the monomeric units and the formation of the more complex, higher-order Myrmicarin alkaloids. mit.edu

Correlating Structural Features with Mechanistic Aspects of Biological Interactions

The structural features of this compound and its derivatives are intrinsically linked to their biological and ecological roles, which are thought to be mediated through specific molecular interactions.

The pyrroloindolizidine core is the fundamental structural motif of the Myrmicarin alkaloids, and modifications to this core have a significant impact on molecular recognition, particularly in the context of dimerization. The dimerization process itself can be viewed as a form of molecular self-recognition, where one molecule of Myrmicarin 215B acts as a nucleophile and another, upon protonation, acts as an electrophile.

The Myrmicarin alkaloids are found in the poison gland secretions of Myrmicaria ants, and their complex structures are likely related to their function as chemical defense agents. nih.govresearchgate.net While specific protein or nucleic acid targets have not been definitively identified, the dimerization and oligomerization of the simpler Myrmicarin alkaloids are thought to be a key aspect of their ecological role. This process leads to a rapid increase in molecular complexity and the formation of larger, more structurally diverse compounds within the venom.

The proposed "biomimetic" synthesis of the more complex Myrmicarins from monomeric precursors like Myrmicarin 215B suggests that the "ecological target" may, in fact, be the chemical environment of the venom itself. nih.gov The binding motifs in this context would be the reactive intermediates, such as the azafulvenium ions, that are formed under the acidic conditions of the venom. The ability of Myrmicarin 215B to efficiently form these intermediates and undergo dimerization is a key feature that likely contributes to the potent toxicity of the ant's venom. The resulting dimeric and oligomeric structures would have significantly different shapes, sizes, and chemical properties compared to the monomers, allowing them to potentially interact with a wider range of biological targets in a predator or competitor.

Computational Approaches in this compound SAR Analysis

Computational methods have become an increasingly important tool in understanding the complex reactivity of Myrmicarin alkaloids. Quantum chemical calculations have been employed to investigate the mechanistic aspects of the dimerization process and to rationalize the observed differences in reactivity between this compound and 215B. researchgate.netcolumbia.edu

These theoretical studies have been used to model the proposed intermediates, such as the azafulvenium ions, and to calculate the energetics of different reaction pathways. nih.gov For example, molecular orbital analysis was used to evaluate a potential single-step cyclopentannulation event involving a concerted [6πa+2πs] cycloaddition between Myrmicarin 215B and a Z-azafulvenium ion. nih.gov Such calculations can provide valuable insights into the transition states and the stereochemical outcomes of these complex reactions.

Furthermore, computational studies, in combination with synthetic experiments, have been used to question the feasibility of a purely acid-promoted biomimetic synthesis for the formation of the higher-order Myrmicarin structures. researchgate.net These findings suggest that other factors, such as enzymatic catalysis, may also play a role in the biosynthesis of these intricate natural products. The synergy between synthetic chemistry and computational analysis continues to be a powerful approach for unraveling the SAR of the Myrmicarin alkaloids and for guiding the design of future studies.

Molecular Modeling and Docking Studies for Structure-Function Insights

Molecular modeling and docking are indispensable computational techniques for predicting how a ligand, such as this compound, might interact with a biological target at the molecular level. nih.govcal-tek.eu These methods are crucial in structure-based drug design for optimizing lead compounds. nih.gov Although specific protein targets for myrmicarin alkaloids are yet to be fully characterized, the principles of these techniques can be outlined to demonstrate their potential for providing structure-function insights.

Molecular modeling can be used to analyze the three-dimensional structure of this compound and its isomers, such as Myrmicarin 215B. This involves calculating the most stable conformations and understanding the spatial arrangement of atoms, which is critical for their reactivity and potential biological function. For instance, modeling studies could illuminate the energetic favorability of the isomerization of this compound to Myrmicarin 215B, a key step observed prior to dimerization. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. scielo.sa.cr If a receptor target for this compound's paralytic activity were identified, docking studies would involve:

Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structure of the target protein and optimizing the 3D structure of this compound and its derivatives.

Defining the Binding Site: Identifying the active site or binding pocket of the protein.

Docking Simulation: Using algorithms to fit the ligands into the binding site in various conformations and orientations.

Scoring and Analysis: Ranking the poses based on binding energy scores and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

Studies on the acid-promoted dimerization of myrmicarins provide a tangible example of reactivity that can be explored through computational chemistry. nih.govrsc.org The proposed mechanism involves the formation of a reactive azafulvenium ion intermediate. mit.edunih.gov Molecular modeling could be employed to calculate the stability of this intermediate and map the reaction pathway, providing insights into the high stereoselectivity of the dimerization process that leads to compounds like isomyrmicarin 430A. nih.govresearchgate.net

To illustrate the potential output of such studies, the following interactive table presents hypothetical docking scores for this compound and a derivative against a putative ion channel target, a class of proteins often implicated in paralytic activity.

| Compound | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of Hydrogen Bonds (Hypothetical) |

|---|---|---|---|

| This compound | -8.5 | Trp-120, Phe-250, Ser-300 | 1 |

| Myrmicarin 217 | -7.9 | Trp-120, Phe-250 | 0 |

| Myrmicarin 215B | -8.7 | Trp-120, Phe-250, Ser-300, Gln-302 | 2 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity, be it biological potency or chemical reactivity. wikipedia.org This methodology allows for the prediction of the activity of new, unsynthesized compounds. mdpi.com While no formal QSAR studies have been published for the Myrmicarin family, the successful enantioselective synthesis of several tricyclic analogs, including this compound, Myrmicarin 215B, Myrmicarin 217, and their epimers, provides the necessary chemical diversity for such an analysis. nih.govacs.orgresearchgate.net

A QSAR study on myrmicarin derivatives would typically involve the following steps:

Data Set Assembly: Compiling a list of myrmicarin analogs with known structures and measured biological activities (e.g., inhibitory concentration (IC50) against a specific target).

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog. These can include physicochemical properties (e.g., LogP for hydrophobicity, pKa), electronic descriptors (e.g., dipole moment, orbital energies), and topological indices that describe the molecule's shape and connectivity. nih.gov

Model Development: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that finds the best correlation between the calculated descriptors and the observed biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

The known synthetic analogs of this compound provide a clear basis for a potential QSAR study.

| Compound Name | Structure | Key Structural Difference from this compound |

|---|---|---|

| This compound |  | Reference compound; (Z)-1-propenyl group at C2. |

| Myrmicarin 215B |  | Isomeric double bond at C8-C9 is shifted into the ring compared to the exocyclic double bond in the propenyl group of 215A. |

| Myrmicarin 217 |  | The propenyl group at C2 is fully saturated to a propyl group. |

Note: The images in the table above are illustrative placeholders representing the chemical structures.

A hypothetical QSAR model could take the form of an equation like: pIC50 = c0 + (c1 * LogP) + (c2 * DipoleMoment) - (c3 * MolecularWeight)

The following interactive table illustrates how data for a QSAR study on myrmicarin derivatives might be organized, including hypothetical descriptor values and predicted activity.

| Compound | LogP (Hydrophobicity) | Molar Refractivity | Dipole Moment (Debye) | Hypothetical pIC50 |

|---|---|---|---|---|

| This compound | 4.1 | 72.5 | 1.8 | 6.5 |

| Myrmicarin 215B | 3.9 | 72.3 | 2.1 | 6.8 |

| Myrmicarin 217 | 4.3 | 73.0 | 1.5 | 6.1 |

| (4aR)-epi-Myrmicarin 215A | 4.1 | 72.5 | 1.9 | 6.3 |

Such models, once validated, would be invaluable for guiding the synthesis of new derivatives with potentially enhanced or more selective biological activity.

Ecological Role and Chemical Ecology of Myrmicarin 215a

Function as a Defensive Alkaloid in Ant Species

Ants have evolved a sophisticated chemical arsenal (B13267) for defense, and alkaloids are a key component of the venom in many species, particularly within the Myrmicinae subfamily. annualreviews.orgmdpi.com These chemical weapons are vital for protecting the colony from predators and competitors.

Role of Poison Gland Secretions in Intraspecific and Interspecific Interactions

The poison gland of myrmicine ants is a primary source of defensive chemicals, including a diverse array of alkaloids. annualreviews.orgresearchgate.net These secretions are deployed during aggressive encounters with other organisms (interspecific interactions) and in conflicts with rival colonies of the same species (intraspecific interactions). annualreviews.org The venom can be delivered through a sting or, in some cases, applied topically. researchgate.netnih.gov The composition of these secretions is often species-specific and can even vary within a species, reflecting adaptation to different ecological pressures. researchgate.net For instance, the venom of some ants is used to paralyze prey, while for others, it serves as a potent repellent against predators. annualreviews.orgmdpi.com In addition to individual defense, these secretions can act as alarm pheromones, recruiting nestmates to the site of a threat and coordinating a collective defensive response. researchgate.netkuleuven.be

Contribution of Myrmicarin 215A to Ant Chemical Defense Strategies

This compound is a major constituent of the poison gland secretion in certain Myrmicaria species, such as Myrmicaria opaciventris. researchgate.netnih.gov The toxicity of these secretions has been directly linked to the presence of myrmicarin alkaloids. nih.govmit.edu While the precise mechanism of action for this compound is not fully elucidated, it is believed to contribute significantly to the paralytic activity observed in organisms envenomated by these ants. nih.gov This makes it a critical component of their offensive and defensive capabilities, enabling them to subdue prey and deter larger aggressors. The chemical structure of this compound, a tricyclic alkaloid, is part of a larger family of related compounds, including monomeric, dimeric, and trimeric forms, which collectively create a complex and potent defensive cocktail. researchgate.netresearchgate.net

This compound as a Semiochemical

Semiochemicals are chemicals that convey information between organisms, influencing their behavior. bioprotectionportal.com this compound, in addition to its role as a toxin, is thought to function as a semiochemical, mediating communication within the ant colony.

Potential Role in Chemical Communication within Ant Colonies